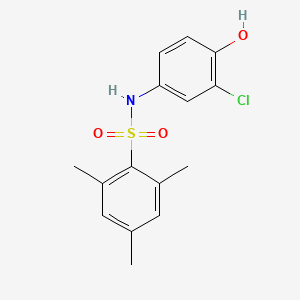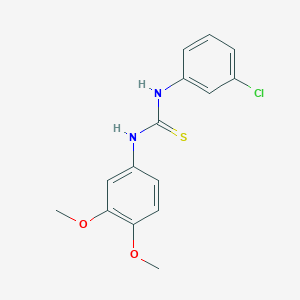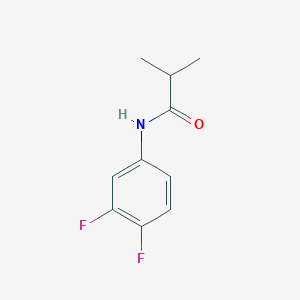
N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide, also known as CHS, is a chemical compound that has been extensively studied for its potential applications in scientific research. CHS is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2-NH2) attached to a benzene ring. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.
作用机制
The exact mechanism of action of N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Specifically, N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. By inhibiting this enzyme, N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide is able to induce apoptosis in cancer cells, leading to their death.
Biochemical and physiological effects:
In addition to its anti-tumor activity, N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to exhibit a number of other biochemical and physiological effects. For example, studies have shown that N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide can inhibit the activity of certain enzymes involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to exhibit antibacterial activity, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One of the major advantages of using N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of potential future directions for research involving N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide. One area of interest is in the development of new cancer therapies based on N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide and its derivatives. Researchers are also investigating the potential use of N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide in the treatment of other diseases, such as inflammatory disorders and bacterial infections. Additionally, there is ongoing research into the mechanisms of action of N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide, which could lead to a better understanding of its potential uses in scientific research.
合成方法
The synthesis of N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide can be achieved through a multi-step reaction process. The starting material for the synthesis is 3-chloro-4-hydroxybenzoic acid, which is first converted into its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2,4,6-trimethylbenzenesulfonamide in the presence of a base such as triethylamine to yield the final product, N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide.
科学研究应用
N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide exhibits potent anti-tumor activity, with the ability to induce apoptosis (programmed cell death) in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
属性
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-9-6-10(2)15(11(3)7-9)21(19,20)17-12-4-5-14(18)13(16)8-12/h4-8,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQBYRPVVKGMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5878324.png)
![N-benzyl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5878332.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-({5-[(2-methoxyphenoxy)methyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5878336.png)

![5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-1-ylacetonitrile](/img/structure/B5878347.png)
![3-bromo-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5878349.png)
![3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B5878355.png)
![N-(4-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5878358.png)

![3-[5-(isobutyrylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5878378.png)
![1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine](/img/structure/B5878417.png)

